4-(4-Benzylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
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Overview
Description
- This compound has the following structure:
C17H21N3F
- It belongs to the class of pyrrolo[2,3-d]pyrimidine or pyrazolo[3,4-d]pyrimidine derivatives.
- The compound may exist as stereoisomers, tautomers, deuterated forms, N-oxides, solvates, metabolites, pharmaceutically acceptable salts, or prodrugs .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the public domain. research articles and patents may provide more detailed information.
- Industrial production methods would likely involve efficient and scalable synthetic processes.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions and substituents.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Exploring its pharmacological properties, potential therapeutic applications, and toxicity profiles.
Industry: Assessing its use in materials science, catalysis, or other industrial processes.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- It may interact with cellular receptors, enzymes, or signaling pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds at the moment.
- Researchers would likely compare it to related pyrimidine derivatives to highlight its uniqueness.
Remember that scientific literature and patents are valuable resources for in-depth information on this compound.
Properties
Molecular Formula |
C24H23FN4S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H23FN4S/c1-17-21(19-7-9-20(25)10-8-19)22-23(26-16-27-24(22)30-17)29-13-11-28(12-14-29)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3 |
InChI Key |
KXPHOPATZNRTNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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